molecular formula C12H20ClNO B1489496 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1864058-68-3

1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1489496
CAS No.: 1864058-68-3
M. Wt: 229.74 g/mol
InChI Key: AQJFSBUUKJCYFC-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄ClNO₂ It is a derivative of amphetamine and is known for its stimulant properties

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-ethoxyphenylacetic acid as the starting material.

  • Reaction Steps:

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the compound undergoes purification processes to remove any impurities and by-products.

  • Scaling Up: The production process is scaled up to meet commercial demands, with stringent quality checks at each stage.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its amine form.

  • Substitution: Substitution reactions are common, where different functional groups can be introduced at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

  • Substitution Reagents: Various alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of ketones and carboxylic acids.

  • Reduction Products: The primary reduction product is the amine derivative.

  • Substitution Products: Substitution reactions can yield a variety of derivatives depending on the reagents used.

Scientific Research Applications

  • Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It has been studied for its effects on neurotransmitter systems and its potential as a therapeutic agent.

  • Medicine: Research is ongoing to explore its use in treating conditions such as ADHD and narcolepsy.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

  • Molecular Targets: The compound primarily targets the central nervous system by interacting with neurotransmitter systems, particularly dopamine and norepinephrine.

  • Pathways Involved: It exerts its effects by increasing the release of these neurotransmitters and inhibiting their reuptake, leading to enhanced stimulation of the central nervous system.

Comparison with Similar Compounds

  • Similar Compounds: Other compounds with similar structures include amphetamine, methamphetamine, and phenethylamine.

This compound continues to be a subject of interest in various scientific fields due to its unique properties and potential applications. Further research is needed to fully understand its mechanisms and develop its uses in medicine and industry.

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Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3;/h5-9,12H,4,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJFSBUUKJCYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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